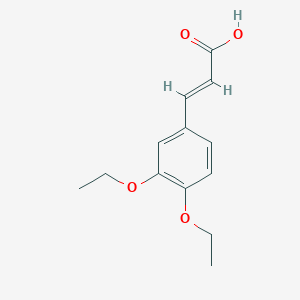

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

Description

The exact mass of the compound (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKHDVAIQPNASW-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212331-49-2 |

Source

|

| Record name | (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

This guide provides a comprehensive technical overview for the synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, a valuable cinnamic acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthetic pathways, mechanistic underpinnings, and detailed experimental protocols for the successful preparation of this target molecule.

Introduction: The Significance of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, a member of the substituted cinnamic acid family, is a compound of interest in medicinal chemistry and materials science. Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The diethoxy substitution on the phenyl ring modulates the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. A reliable and well-characterized synthesis protocol is paramount for its further investigation and application.

Comparative Analysis of Synthetic Routes

Several classical organic reactions can be employed for the synthesis of α,β-unsaturated carboxylic acids like the target molecule. The choice of a specific route depends on factors such as starting material availability, desired yield and purity, and scalability. Here, we compare three prominent methods: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction.

| Synthetic Route | Precursors | Catalyst/Reagents | Advantages | Disadvantages |

| Knoevenagel-Doebner Condensation | 3,4-diethoxybenzaldehyde, Malonic acid | Pyridine, Piperidine (catalytic) | High yields, mild reaction conditions, readily available starting materials. | Use of pyridine as solvent can be a drawback due to its odor and toxicity. |

| Perkin Reaction | 3,4-diethoxybenzaldehyde, Acetic anhydride | Sodium acetate | One-pot reaction. | Requires high temperatures and long reaction times, may produce side products.[1] |

| Heck Reaction | 3,4-diethoxy-halobenzene, Acrylic acid | Palladium catalyst, Base | High functional group tolerance. | Requires an expensive and potentially toxic palladium catalyst, may involve multi-step precursor synthesis.[2] |

For the synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, the Knoevenagel-Doebner condensation emerges as the most judicious choice due to its efficiency, high yields, and the use of inexpensive and readily available starting materials. This method involves the condensation of an aldehyde with an active methylene compound, in this case, malonic acid, followed by in-situ decarboxylation.

The Knoevenagel-Doebner Condensation: A Mechanistic Perspective

The Knoevenagel-Doebner reaction is a modification of the Knoevenagel condensation where a carboxylic acid, typically malonic acid, is reacted with an aldehyde or ketone. The reaction is catalyzed by a weak base, often a mixture of pyridine and a catalytic amount of piperidine.[3]

The reaction proceeds through several key steps:

-

Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the acidic α-carbon of malonic acid, forming a nucleophilic enolate ion.

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3,4-diethoxybenzaldehyde, leading to the formation of an aldol-type addition product.

-

Dehydration: The intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Under the reaction conditions, particularly with heating in the presence of pyridine, the β-keto acid functionality of the intermediate undergoes decarboxylation (loss of CO2) to yield the final (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid. The trans or (E)-isomer is the thermodynamically more stable product and is typically formed preferentially.

Caption: Knoevenagel-Doebner Reaction Workflow.

Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is designed to be a self-validating system, providing clear steps and expected outcomes for the synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Diethoxybenzaldehyde | 194.23 | 10.0 g | 0.0515 |

| Malonic Acid | 104.06 | 8.0 g | 0.0769 |

| Pyridine | 79.10 | 30 mL | - |

| Piperidine | 85.15 | 1.0 mL | 0.0117 |

| 10% Hydrochloric Acid | - | ~50 mL | - |

| Ethanol | 46.07 | As needed for recrystallization | - |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0515 mol) of 3,4-diethoxybenzaldehyde and 8.0 g (0.0769 mol) of malonic acid in 30 mL of pyridine.

-

Catalyst Addition: To this solution, add 1.0 mL of piperidine. The addition of piperidine is crucial as it catalyzes the initial condensation.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 115 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 50 mL of cold 10% hydrochloric acid while stirring. This will neutralize the pyridine and piperidine and precipitate the crude product.

-

Isolation of Crude Product: A solid precipitate of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry them under vacuum.

Caption: Experimental workflow for the synthesis.

Characterization of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

Accurate characterization of the synthesized product is essential for verifying its identity and purity. The following data are for the closely related (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid and can be used as a reference for the expected spectral features of the diethoxy analog.

| Property | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 181-184 °C (for the dimethoxy analog)[4] |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.4-1.5 (t, 6H, 2 x -OCH₂CH₃), 4.1-4.2 (q, 4H, 2 x -OCH₂CH₃), 6.3 (d, 1H, J=15.9 Hz, Ar-CH=), 6.9 (d, 1H, J=8.4 Hz, Ar-H), 7.1 (s, 1H, Ar-H), 7.2 (d, 1H, J=8.4 Hz, Ar-H), 7.7 (d, 1H, J=15.9 Hz, =CH-COOH), 12.0 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 15.0, 64.5, 112.0, 114.0, 115.5, 123.0, 127.5, 146.0, 149.0, 151.0, 172.0 |

| IR (KBr, cm⁻¹) | ~3000-2500 (broad O-H stretch of carboxylic acid), ~1680 (C=O stretch of carboxylic acid), ~1625 (C=C stretch), ~1260 and ~1030 (C-O stretch of ethers) |

Safety Considerations

-

Pyridine: Harmful if swallowed, inhaled, or absorbed through the skin. It is also flammable. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Piperidine: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Malonic Acid: Irritant. Avoid contact with skin and eyes.

-

Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

Conclusion

The Knoevenagel-Doebner condensation provides a reliable and efficient method for the synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid. This guide offers a detailed, step-by-step protocol, along with mechanistic insights and characterization data, to enable researchers to confidently prepare this valuable compound for further scientific exploration. The principles of scientific integrity, including detailed experimental causality and a self-validating protocol, have been central to the development of this document.

References

-

(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid - Physico-chemical Properties. ChemBK.

-

Supporting Information - The Royal Society of Chemistry.

-

(2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one - PMC.

-

Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate - MDPI.

-

Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.

-

Cas 1335096-81-5,(2E) - LookChem.

-

acrylic acid - Organic Syntheses Procedure.

-

Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - NIH.

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube.

-

(2e)-3-(3,4-diethoxyphenyl)prop-2-enoic acid - PubChemLite.

-

Malonic acid, benzal-, diethyl ester - Organic Syntheses Procedure.

-

Cinnamic acid derivatives: An ERA - The Pharma Innovation.

-

Model Studies of the Doebner Modified Knoevenagel Condensation - FHSU Scholars Repository.

-

(PDF) 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.

-

The Doebner modification of the Knoevenagel reaction. - OpenBU.

-

Synthesis of 3-(3,4-Dimethoxyphenyl)-3-(4-nitrophenyl)-acrylic acid morpholide.

-

US3493471A - Acrylic acid purification - Google Patents.

-

(PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION - ResearchGate.

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).

-

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | 37630-52-7 - Sigma-Aldrich.

-

US3798264A - Process for purification of acrylic acid by extraction and distillation - Google Patents.

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0256875) - NP-MRD.

-

trans-Cinnamic acid (T3D4889) - T3DB.

-

(2E)-3-phenylprop-2-enoic acid - Stenutz.

-

CID 88167177 | C15H16O11 - PubChem.

-

oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - Johnson Matthey Technology Review.

-

2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester - the NIST WebBook.

-

Showing metabocard for trans-Cinnamic acid (BMDB0000930) - Milk Composition Database.

-

Mechanochemical Synthesis and Characterizations of chalcone derivatives: (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one and (2E)-3-(Anthracen-9-yl) - ResearchGate.

-

Chemical structure of compounds, 2-Propenoic acid,... - ResearchGate.

-

2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, (E)- - the NIST WebBook.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diethoxy-cinnamic Acid

Introduction

3,4-Diethoxy-cinnamic acid is a derivative of cinnamic acid, a class of organic compounds with significant interest in various fields, including pharmaceuticals, nutraceuticals, and materials science.[1][2] The substitution pattern on the phenyl ring, in this case, two ethoxy groups at the 3 and 4 positions, can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity and potential applications. This guide provides a comprehensive overview of the core physicochemical properties of 3,4-diethoxy-cinnamic acid, offering insights for researchers, scientists, and professionals in drug development.

Due to the limited availability of direct experimental data for 3,4-diethoxy-cinnamic acid in publicly accessible literature, this guide will leverage data from its close structural analog, 3,4-dimethoxy-cinnamic acid, for comparative analysis and prediction of properties. The underlying principles and experimental methodologies described herein are broadly applicable to the characterization of 3,4-diethoxy-cinnamic acid.

Chemical Identity and Structure

The foundational step in understanding the physicochemical nature of a compound is to establish its chemical identity and structure. 3,4-Diethoxy-cinnamic acid belongs to the phenylpropanoid family and is characterized by a carboxylic acid functional group attached to an acrylic acid moiety, which is, in turn, substituted with a 3,4-diethoxyphenyl group.

Caption: Chemical structures of 3,4-diethoxy-cinnamic acid and its analogue, 3,4-dimethoxy-cinnamic acid.

Core Physicochemical Properties

The following table summarizes the known physicochemical properties of 3,4-dimethoxy-cinnamic acid, which can serve as a reliable estimate for the properties of 3,4-diethoxy-cinnamic acid. The primary difference between the two compounds is the replacement of two methyl groups with two ethyl groups, leading to an increase in molecular weight and likely affecting properties such as melting point and solubility.

| Property | Value (for 3,4-dimethoxy-cinnamic acid) | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Appearance | White to slightly yellow crystalline powder | [4] |

| Melting Point | 181-184 °C | [4][5] |

| Boiling Point (Predicted) | 367.4 °C at 760 mmHg | [4] |

| pKa (Predicted) | 4.53 ± 0.10 | [4] |

| Solubility | Slightly soluble in water, freely soluble in many organic solvents. | [6] |

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of 3,4-diethoxy-cinnamic acid is expected to show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, the methylene and methyl protons of the two ethoxy groups, and a broad singlet for the carboxylic acid proton. The coupling constants of the vinyl protons can confirm the trans or cis configuration of the double bond. For 3,4-dimethoxy-cinnamic acid, ¹H NMR data is available.[7]

-

¹³C NMR : The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum for 3,4-dimethoxy-cinnamic acid has been reported.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of 3,4-diethoxy-cinnamic acid should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), the C=C stretch of the alkene and aromatic ring (around 1600-1650 cm⁻¹), and the C-O stretches of the ether linkages. IR spectra for 3,4-dimethoxy-cinnamic acid are available for comparison.[3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : Cinnamic acid and its derivatives are known to absorb UV light due to the presence of the conjugated system. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, can be used for quantitative analysis.[9][10]

Synthesis of 3,4-Dialkoxy-Cinnamic Acids

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[2] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.

Caption: General workflow for the synthesis of 3,4-diethoxy-cinnamic acid via Knoevenagel condensation.

Step-by-Step Protocol:

-

Reactant Preparation : In a round-bottom flask, combine 3,4-diethoxybenzaldehyde and 1.2 equivalents of malonic acid.

-

Solvent and Catalyst Addition : Dissolve the reactants in a minimal amount of pyridine. Add a catalytic amount of piperidine to the mixture.

-

Reaction : Heat the reaction mixture under reflux for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture and acidify it with dilute hydrochloric acid to precipitate the product.

-

Purification : Filter the crude product, wash it with cold water, and then purify it by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocols for Physicochemical Characterization

1. Determination of Melting Point (Differential Scanning Calorimetry - DSC)

-

Principle : DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Methodology :

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The onset of the melting peak is taken as the melting point.

-

2. Determination of Aqueous Solubility

-

Principle : The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Methodology :

-

Add an excess amount of the compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

3. Determination of pKa (Potentiometric Titration)

-

Principle : The pKa is the pH at which the acid is 50% ionized. It can be determined by titrating a solution of the acid with a standard base and monitoring the pH.

-

Methodology :

-

Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if the compound has low water solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH with a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Safety and Handling

Based on the safety data sheet for 3,4-dimethoxy-cinnamic acid, the following precautions should be considered when handling 3,4-diethoxy-cinnamic acid, as similar hazards are expected:

-

Hazards : May cause skin, eye, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[12]

-

Handling : Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[12]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3,4-diethoxy-cinnamic acid, primarily through the lens of its close structural analog, 3,4-dimethoxy-cinnamic acid. The provided data on chemical identity, core properties, and spectral characteristics, along with the outlined experimental protocols for synthesis and characterization, offer a solid foundation for researchers and scientists working with this compound. As with any scientific investigation, direct experimental verification of these properties for 3,4-diethoxy-cinnamic acid is recommended for any application where precise values are critical.

References

Sources

- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 115510250 [thermofisher.com]

- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 7. 3,4-DIMETHOXYCINNAMIC ACID(14737-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 23. Cinnamic acid, 3,4-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride | C17H26ClNO4 | CID 6366134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 3,4-Dimethoxycinnamic acid, 99%, predominantly trans isomer 5 g | Request for Quote [thermofisher.com]

- 26. chemeo.com [chemeo.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930) [hmdb.ca]

- 29. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 30. mdpi.com [mdpi.com]

- 31. apexbt.com [apexbt.com]

- 32. 3,5-Dimethoxy-4-hydroxycinnamic acid [webbook.nist.gov]

- 33. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 34. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]

- 35. 3,4-Methylenedioxycinnamic acid | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

An In-Depth Technical Guide to the Biological Activity of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic Acid

Introduction: A Synthetic Analog with Therapeutic Promise

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is a synthetic derivative of cinnamic acid, a core structure found in a class of naturally occurring phenolic compounds like caffeic acid and ferulic acid. These natural compounds are well-regarded for their diverse biological activities, stemming largely from their antioxidant properties. The synthetic modification of the hydroxyl groups on the phenyl ring to ethoxy groups in (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid alters its physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its biological profile.[1] This guide provides a detailed exploration of the known biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant potential. We will delve into the mechanistic underpinnings of these activities, provide robust experimental protocols for their evaluation, and present a comparative analysis against its natural analogs.

Synthesis and Chemical Profile

The primary route for synthesizing (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is through a condensation reaction, typically between 3,4-diethoxybenzaldehyde and malonic acid, often in the presence of a base like sodium ethoxide or potassium carbonate, followed by decarboxylation.[1] This method allows for the efficient creation of the prop-2-enoic acid structure.

Workflow for Synthesis

Caption: General synthesis workflow for the target compound.

Part 1: Anticancer Activity

Significant research has highlighted the potential of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid as a chemotherapeutic agent. Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines and inducing programmed cell death (apoptosis).[1]

Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway

The anticancer effects of this compound appear to be mediated through the modulation of key cellular signaling pathways, most notably the PI3K/Akt pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, the PI3K/Akt pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has been shown to inhibit this pathway, leading to the activation of downstream apoptotic machinery, such as caspases, ultimately resulting in cancer cell death.[1]

Caption: Inhibition of the LPS-induced NF-κB signaling pathway.

Quantitative Data: Cytokine Inhibition

| Activity | Cell Line | IC50 Value | Mechanism | Reference |

| Anti-inflammatory | Macrophages | 20 µM | Cytokine Inhibition | [1] |

Experimental Protocol: Quantification of Cytokine Production (ELISA)

This protocol details the measurement of IL-6 or TNF-α from stimulated macrophage supernatants.

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific proteins in a complex mixture like cell culture supernatant. Its high specificity, achieved through antibody-antigen binding, and sensitivity, via enzymatic signal amplification, allow for precise measurement of cytokine levels.

Methodology:

-

Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid for 1 hour.

-

LPS Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce cytokine production.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse IL-6) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a TMB substrate solution, which will develop a blue color in the presence of HRP.

-

Stop the reaction with an acid solution (turning the color to yellow).

-

-

Data Acquisition: Read the absorbance at 450 nm.

-

Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample. Determine the IC50 of the compound for cytokine inhibition.

Part 3: Antioxidant Activity

The phenolic acid structure of the compound suggests inherent antioxidant capabilities. Its mechanism involves scavenging free radicals, thereby mitigating oxidative stress, a pathogenic factor in many diseases.

Mechanism of Action: Radical Scavenging

The antioxidant activity is attributed to the compound's ability to donate a hydrogen atom or an electron to neutralize unstable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. [1]This process stabilizes the radical and terminates the damaging chain reactions of oxidation. Studies show it can lower levels of reactive oxygen species (ROS) in human endothelial cells. [1]

Quantitative Data: Free Radical Scavenging

| Activity | Cell Line/System | IC50 Value | Mechanism | Reference |

| Antioxidant | Human endothelial cells | 25 µM | ROS Scavenging | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a straightforward method for assessing the free radical scavenging capacity of the compound.

Causality: The DPPH assay is selected for its simplicity and the stability of the DPPH radical. The deep violet color of the DPPH radical in solution becomes colorless or pale yellow upon accepting an electron or hydrogen radical from an antioxidant compound. The degree of color change is directly proportional to the antioxidant capacity.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration or standard.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only methanol is also measured.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the compound.

-

IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid emerges as a promising multi-faceted therapeutic agent with well-defined anticancer, anti-inflammatory, and antioxidant properties. The ethoxy substitutions appear to confer potent bioactivity, likely by enhancing its lipophilicity and interaction with cellular targets compared to its natural hydroxy analogs.

Future research should focus on in vivo studies to validate these in vitro findings in animal models of cancer and inflammatory diseases. Furthermore, a detailed investigation into its pharmacokinetic and pharmacodynamic profile is essential to assess its potential for clinical development. Elucidating the full spectrum of its molecular targets beyond the PI3K/Akt and NF-κB pathways will provide a more complete understanding of its therapeutic potential.

References

Sources

An In-depth Technical Guide on the Mechanism of Action of Diethoxyphenyl-prop-2-enoic Acid

A Senior Application Scientist's Synthesis of Plausible Mechanisms and Experimental Validation

Abstract: The term "diethoxyphenyl-prop-2-enoic acid" describes a class of organic compounds rather than a single, well-characterized agent. However, this structural motif, a derivative of cinnamic acid, is prevalent in a variety of biologically active molecules. This guide synthesizes the known pharmacological activities of structurally related cinnamic acid derivatives to propose a compelling, multi-faceted mechanism of action for a representative member of this class, herein referred to as DEPA. We will explore its potential roles in anti-inflammatory, antioxidant, and anticancer pathways, grounded in established biochemical principles. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical mechanisms but also detailed, field-proven experimental protocols for their validation.

Part 1: Elucidating the Core Mechanism: A Multi-Target Hypothesis

The core structure of DEPA, featuring a diethoxy-substituted phenyl ring attached to a prop-2-enoic acid backbone, suggests several potential biological interactions. Cinnamic acid and its derivatives are known to possess a wide array of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific diethoxy substitution on the phenyl ring is predicted to enhance lipophilicity compared to hydroxylated or methoxylated counterparts like caffeic or ferulic acid, potentially improving cell membrane permeability and altering interactions with biological targets.[2]

Our central hypothesis is that DEPA operates through a multi-target mechanism, primarily revolving around the modulation of inflammatory and oxidative stress pathways, with potential applications in oncology.

Primary Hypothesized Mechanisms:

-

Anti-Inflammatory Action via NF-κB and COX Inhibition: A cornerstone of the anti-inflammatory effects of many cinnamic acid derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[3] We propose that DEPA, upon entering the cell, interferes with the phosphorylation of IκB, preventing the translocation of the NF-κB complex to the nucleus. This action would downregulate the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] Additionally, there is a strong precedent for cinnamic acid derivatives to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.[4]

-

Antioxidant Effects through Radical Scavenging: The phenolic nature of DEPA's precursor structure suggests potent antioxidant activity. We hypothesize that DEPA can directly scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[4] This is a common feature of phenolic compounds, where the substituted ring can donate a hydrogen atom to neutralize radicals.[2]

-

Anticancer Activity through Apoptosis Induction: Several cinnamic acid derivatives have demonstrated the ability to induce apoptosis in cancer cells.[2][5] The proposed mechanism involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival.[2] By inhibiting this pathway, DEPA could trigger the caspase activation cascade, leading to programmed cell death in malignant cells.

These mechanisms are not mutually exclusive and are likely to be interconnected, creating a synergistic therapeutic effect.

Part 2: Experimental Validation: Protocols and Causality

To rigorously test our hypothesized mechanisms, a series of well-controlled in vitro experiments are necessary. The following protocols are designed to provide a clear, step-by-step approach for validation.

Protocol 2.1: Assessing Anti-Inflammatory Activity

Objective: To determine if DEPA inhibits the production of pro-inflammatory cytokines in a cellular model of inflammation.

Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, inducing a strong inflammatory response through the NF-κB pathway. Measuring the levels of key cytokines like TNF-α and IL-6 after DEPA treatment will provide direct evidence of its anti-inflammatory potential.[2]

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Plate the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of DEPA (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Normalize the cytokine levels to the vehicle control and calculate the IC50 value for DEPA's inhibition of each cytokine.

Protocol 2.2: Quantifying Antioxidant Capacity

Objective: To measure the direct radical-scavenging activity of DEPA.

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard and rapid method to assess the antioxidant capacity of a compound. DPPH is a stable free radical that changes color upon reduction by an antioxidant. The degree of color change is proportional to the scavenging potential.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of DEPA in methanol and a series of dilutions.

-

Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each DEPA dilution. Include a blank (methanol only) and a positive control (e.g., Vitamin C).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH scavenging activity for each concentration of DEPA using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the % inhibition against the DEPA concentration to determine the IC50 value.

Protocol 2.3: Evaluating Anticancer Effects via Apoptosis Assay

Objective: To determine if DEPA induces apoptosis in a cancer cell line.

Causality: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a feature of late-stage apoptosis or necrosis. Flow cytometry analysis of Annexin V/PI stained cells allows for the quantification of apoptotic cells.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media.

-

Treatment: Seed the cells in 6-well plates and treat them with various concentrations of DEPA for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Part 3: Visualization of Pathways and Data

Data Presentation

The quantitative results from the experimental protocols should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Bioactivity Summary of Diethoxyphenyl-prop-2-enoic acid (DEPA)

| Biological Activity | Cell Line / Assay | IC50 Value (µM) |

| Anti-inflammatory | ||

| TNF-α Inhibition | RAW 264.7 | [Experimental Value] |

| IL-6 Inhibition | RAW 264.7 | [Experimental Value] |

| Antioxidant | DPPH Assay | [Experimental Value] |

| Anticancer | ||

| Apoptosis Induction | MCF-7 | [Experimental Value] |

| Apoptosis Induction | HT-29 | [Experimental Value] |

Signaling Pathway Diagram

The following diagram illustrates the hypothesized signaling pathway for the anti-inflammatory action of DEPA.

Caption: Hypothesized Anti-Inflammatory Mechanism of DEPA via NF-κB Pathway Inhibition.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental validation process.

Caption: Workflow for the Experimental Validation of DEPA's Bioactivity.

References

- Title: Cinnamic acid derivatives: A new chapter of various pharmacological activities Source: Google Vertex AI Search URL

- Title: Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: Google Vertex AI Search URL

- Title: What is the mechanism of Cinametic Acid?

- Title: (2E)-3-(3,4-diethoxyphenyl)

- Title: 3-(3-Methoxyphenyl)

- Title: Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - NIH Source: National Institutes of Health URL

Sources

Introduction: The Double-Edged Sword of Oxygen and the Rise of Phenolic Guardians

An In-Depth Technical Guide to the Antioxidant Potential of Substituted Cinnamic Acids

In the realm of cellular biology, oxygen is the quintessential element of life, driving the efficient production of energy through aerobic respiration. However, this vital process paradoxically generates reactive oxygen species (ROS), highly unstable molecules that can inflict significant oxidative damage upon crucial cellular components like lipids, proteins, and DNA.[1][2] This state of imbalance, termed oxidative stress, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][3][4]

To counteract this constant threat, organisms have evolved a sophisticated endogenous antioxidant defense system.[4] Furthermore, a vast arsenal of exogenous antioxidants can be obtained from dietary sources, with phenolic compounds standing out for their potent protective capabilities.[2][3][5] Among these, the hydroxycinnamic acids (HCAs)—a family of phenylpropanoids ubiquitous in fruits, vegetables, and grains—have garnered substantial scientific interest.[1][2][6]

This guide provides a comprehensive technical exploration of substituted cinnamic acids, focusing on the intricate relationship between their chemical structure and antioxidant efficacy. We will dissect the core mechanisms of their action, provide detailed protocols for their evaluation, and present a comparative analysis of key derivatives, offering researchers and drug development professionals a foundational understanding for harnessing their therapeutic potential.

Part 1: The Molecular Blueprint for Antioxidant Activity: Structure-Activity Relationships (SAR)

The antioxidant potency of a substituted cinnamic acid is not an arbitrary property; it is intrinsically dictated by the nature, number, and position of functional groups on its core structure. The fundamental scaffold consists of a C6-C3 carbon skeleton—a benzene ring attached to a three-carbon propenoic acid side chain. The key to their antioxidant prowess lies in the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize a free radical.[7][8]

Key Structural Determinants:

-

Number and Position of Hydroxyl Groups: This is the most critical factor. The antioxidant activity escalates with an increasing number of hydroxyl groups.[9][10] An ortho-dihydroxy arrangement (a catechol group), as seen in caffeic acid, significantly enhances activity.[11][12] This configuration improves the molecule's ability to donate a hydrogen atom and increases the stability of the resulting phenoxyl radical through resonance and the potential for intramolecular hydrogen bonding.[9][11]

-

Methoxy Group Substitution: The presence of electron-donating groups (EDGs), such as methoxy (-OCH3) groups, on the aromatic ring further potentiates antioxidant activity.[9][13][14] These groups increase the electron density on the ring, which facilitates the donation of a hydrogen atom from the phenolic hydroxyl group and helps stabilize the resulting radical.[14][15][16] Ferulic acid (one -OH, one -OCH3) and sinapic acid (one -OH, two -OCH3) exemplify this principle.[3][15]

-

The Propenoic Acid Side Chain: The unsaturated double bond in the acrylic acid side chain is vital.[12] It participates in the delocalization of the unpaired electron of the phenoxyl radical, contributing to its stabilization and thereby enhancing the overall antioxidant capacity.[17][18][19] This extended conjugation is a key feature that distinguishes hydroxycinnamic acids from their hydroxybenzoic acid counterparts.

The interplay of these features dictates a clear hierarchy of antioxidant potential among common substituted cinnamic acids.

Part 2: Mechanisms of Free Radical Scavenging

Substituted cinnamic acids primarily exert their antioxidant effects by neutralizing free radicals. This process can occur through several distinct chemical mechanisms, with the predominant pathway often depending on factors like the solvent polarity and the specific structure of the acid.[1][20]

-

Hydrogen Atom Transfer (HAT): This is a direct, one-step mechanism where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable, resonance-delocalized phenoxyl radical (ArO•).[1][20] The HAT mechanism is generally favored in non-polar or less polar environments.[1][21]

ArOH + R• → ArO• + RH

-

Sequential Proton Loss Electron Transfer (SPLET): In polar, protic solvents, the SPLET mechanism often becomes dominant.[1][21] This is a two-step process. First, the phenolic hydroxyl group deprotonates to form a phenoxide anion (ArO⁻). Second, this anion donates an electron to the free radical, neutralizing it.[1]

Step 1 (Proton Loss): ArOH ⇌ ArO⁻ + H⁺ Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻

-

Single Electron Transfer followed by Proton Transfer (SET-PT): In this less common pathway, the antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation then deprotonates to yield the stable phenoxyl radical.[20] This mechanism is generally considered less favorable for phenolic compounds compared to HAT and SPLET.[20]

Beyond direct radical scavenging, some cinnamic acids like ferulic acid can also inhibit enzymes that generate free radicals and enhance the activity of endogenous scavenger enzymes, showcasing a multi-faceted protective role.[18][22]

Part 3: In Vitro Evaluation of Antioxidant Potential

To quantify and compare the antioxidant potential of substituted cinnamic acids, a battery of in vitro assays is employed. Each assay is based on a different chemical principle, and therefore, employing multiple methods is crucial for a comprehensive assessment.[4][23]

Comparative Antioxidant Activity

The antioxidant efficacy of major hydroxycinnamic acids generally follows a consistent trend across various assays, reflecting the structure-activity relationships discussed previously.

| Compound | Structure | Key Features | Relative DPPH Scavenging Activity |

| p-Coumaric Acid | C₉H₈O₃ | One hydroxyl group at para-position. | Low[11][15] |

| Ferulic Acid | C₁₀H₁₀O₄ | One hydroxyl, one methoxy group. | Moderate[11][15] |

| Sinapic Acid | C₁₁H₁₂O₅ | One hydroxyl, two methoxy groups. | High[15][24] |

| Caffeic Acid | C₉H₈O₄ | Two hydroxyl groups (ortho-dihydroxy). | Very High[11][15] |

Table 1: Comparison of common substituted cinnamic acids. The relative activity is a consensus from multiple studies, with the general order being Caffeic Acid > Sinapic Acid > Ferulic Acid > p-Coumaric Acid.[11][15]

Experimental Protocols

Herein, we detail the methodologies for three widely used assays.

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[25][26] The simplicity and speed of this assay make it a popular choice for initial screening.[4][26]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in an amber bottle at 4°C.

-

Prepare a series of concentrations for the test cinnamic acid derivative and a standard (e.g., Trolox or Ascorbic Acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each concentration of the sample or standard to respective wells.

-

Add 150 µL of the DPPH working solution to all wells.

-

For the control (blank), add 50 µL of methanol instead of the sample.

-

-

Incubation:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes. Causality: Incubation in darkness is critical to prevent the photo-degradation of the DPPH radical, which would lead to inaccurate absorbance readings.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Plot the % scavenging against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The radical has a characteristic blue-green color, which diminishes upon reduction by an antioxidant. The change is measured spectrophotometrically around 734 nm. A key advantage is its applicability to both hydrophilic and lipophilic antioxidants.[4]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution in water.

-

Generate the ABTS•⁺ radical stock by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Causality: This extended incubation ensures the complete formation of the radical cation, leading to a stable baseline for the assay.

-

On the day of the assay, dilute the ABTS•⁺ stock with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm. This is the working solution.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

-

Add 20 µL of the sample or standard to a 96-well plate.

-

Add 180 µL of the ABTS•⁺ working solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 6-10 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.[27][28] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescent signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). This assay is considered more biologically relevant as the peroxyl radical is a common ROS in vivo.[29]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a fluorescein working solution (e.g., ~70 nM) in a 75 mM phosphate buffer (pH 7.4).

-

Prepare an AAPH solution (e.g., ~153 mM) in the same buffer. This must be made fresh daily.

-

Prepare serial dilutions of the test compound and Trolox (standard) in the phosphate buffer.

-

-

Assay Procedure (in a black 96-well microplate):

-

Add 25 µL of sample, standard, or buffer (for blank) to the wells.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Mix and pre-incubate the plate at 37°C for 15-30 minutes in the plate reader. Causality: Pre-incubation ensures the reaction components reach the optimal temperature for the thermal decomposition of AAPH.

-

-

Reaction Initiation and Measurement:

-

Rapidly inject 25 µL of the AAPH solution into all wells to start the reaction.

-

Immediately begin monitoring the fluorescence decay kinetically (e.g., every 1-2 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate reader must be maintained at 37°C.

-

-

Calculation:

-

Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

-

Calculate the Net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample/standard.

-

Plot a standard curve of Net AUC versus Trolox concentration.

-

Determine the ORAC value of the sample from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.

-

Conclusion and Future Outlook

Substituted cinnamic acids represent a class of potent, naturally occurring antioxidants whose efficacy is governed by well-defined structure-activity relationships. The presence and configuration of hydroxyl and methoxy groups on the phenolic ring are the primary determinants of their radical scavenging capacity, with the catechol structure of caffeic acid conferring exceptional activity.[11] The evaluation of this potential is robustly achieved through a combination of in vitro assays like DPPH, ABTS, and ORAC, each providing unique insights into the antioxidant mechanism.

For researchers in drug development, a thorough understanding of these principles is paramount. The cinnamic acid scaffold serves as a valuable template for the rational design of novel antioxidant agents. By modifying substituents, it is possible to fine-tune not only the antioxidant potency but also other pharmacokinetic properties like solubility and bioavailability. As oxidative stress continues to be implicated in a wide range of chronic diseases, the systematic exploration and optimization of substituted cinnamic acids hold significant promise for the development of new therapeutic and preventative strategies.

References

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2002). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry.

- Chen, J. H., & Ho, C. T. (1997). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of the American Oil Chemists' Society.

- Nithya, P., & Subramanian, P. (2016). Antioxidant properties of sinapic acid: In vitro and in vivo approach. Journal of Functional Foods.

- Gülçin, İ. (2006). Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid). Toxicology.

- Ansari, M. A., Raish, M., Ahmad, A., Alkharfy, K. M., Al-Hizu, M., Ahmad, S. F., & Attia, S. M. (2017). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging.

- Moon, J. H., & Terao, J. (1998). Antioxidant Activity of Caffeic Acid and Dihydrocaffeic Acid in Lard and Human Low-Density Lipoprotein. Journal of Agricultural and Food Chemistry.

- Syla, B., et al. (2022). Antioxidant Activity of Caffeic Acid: A Brief Review on Experimental Studies. UBT Knowledge Center.

- Zduńska, K., Dana, A., Kolodziejczak, A., & Rotsztejn, H. (2018).

- Geraldes, V., et al. (2015).

- Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition.

- Ansari, M. A., et al. (2017). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging.

- Gülçin, İ. (2006). Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid). Toxicology.

- Cheng, J., et al. (2015). Details of the antioxidant mechanism of hydroxycinnamic acids. Czech Journal of Food Sciences.

- Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property.

- Akkilic, M., et al. (2015). Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. PMC.

- Young, I. S., & McEneny, J. (2000). Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation. American Journal of Physiology-Cell Physiology.

- Radenkovs, V. (2024). Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases?

- Amalan, V., et al. (2022).

- Boulebd, H., & Ghalem, S. (2018). Radical scavenging activity of hydroxycinnamic acids in polar and nonpolar solvents: A computational investigation.

- Liu, J., et al. (2021). Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, Biotechnology, and Biochemistry.

- Caring Sunshine. (n.d.). Relationship: Free Radical Damage and Hydroxycinnamic acid. Caring Sunshine.

- Ebrahimzadeh, M. A., et al. (2018). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants.

- Cheng, J., et al. (2016). Details of the antioxidant mechanism of hydroxycinnamic acids. Semantic Scholar.

- Schaich, K. M., et al. (2015). Natural Antioxidant Evaluation: A Review of Detection Methods. MDPI.

- Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances.

- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company.

- Nićiforović, N., & Abramovič, H. (2017). Sinapic Acid: Is It Safe for Humans? Arhiv za farmaciju.

- Young, I. S., & McEneny, J. (2000). Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation. American Physiological Society Journal.

- Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.

- Mogilnicka, E., et al. (2020). The Effects of Sinapic Acid on the Development of Metabolic Disorders Induced by Estrogen Deficiency in Rats.

- Zhang, M., et al. (2024). P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress. Current Medicinal Chemistry.

- Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts.

- Chobotow, G., & Wielogórska, E. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postępy Higieny i Medycyny Doświadczalnej.

- Razzaghi-Asl, N., Garrido, J., & Borges, F. (2013).

- Akkilic, M., et al. (2015). Electronic (Donating or Withdrawing) Effects of Ortho-Phenolic Substituents in Dendritic Antioxidants.

- Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Pharmaceutical Sciences and Research.

- Pragasam, S. J., et al. (2013). Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. Journal of Applied Pharmaceutical Science.

- Jing, Y., et al. (2012). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Journal of Food Science.

- BMG LABTECH. (2022). ORAC assay measures antioxidant capacity. BMG LABTECH.

- Groh, T., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules.

- Rahman, M. (2007). Review on in vivo and in vitro methods evaluation of antioxidant activity. World Journal of Pharmaceutical and Life Sciences.

- Da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Food and Chemical Toxicology.

- Nakanishi, I., et al. (1996). Cinnamic Acid Derivatives. (Part 2). Relation between Antioxidative Activities and Structures of Cinnamic Acid Drivatives. Chemical and Pharmaceutical Bulletin.

- Sánchez-Moreno, C. (2002). Anti-oxidant capacity of dietary polyphenols determined by ABTS assay: a kinetic expression of the results. Journal of the Science of Food and Agriculture.

- Akkilic, M., et al. (2015). Effect of electron donating groups on polyphenol-based antioxidant dendrimers. Bioorganic & Medicinal Chemistry.

- Pontiki, E., et al. (2023).

- Lackner, M., et al. (2023).

- Roy, M. K., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules.

- Paśko, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules.

Sources

- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 2. caringsunshine.com [caringsunshine.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of selected phenols estimated by ABTS and FRAP methods - AHEM [phmd.hirszfeld.pl]

- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant potential of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. worldscientific.com [worldscientific.com]

- 21. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]

- 22. Antioxidant Properties of Ferulic Acid and Its Possible Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sphinxsai.com [sphinxsai.com]

- 24. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. knowledgecenter.ubt-uni.net [knowledgecenter.ubt-uni.net]

- 26. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Natural Antioxidant Evaluation: A Review of Detection Methods | MDPI [mdpi.com]

- 28. kamiyabiomedical.com [kamiyabiomedical.com]

- 29. bmglabtech.com [bmglabtech.com]

An In-Depth Technical Guide on the Anti-inflammatory Properties of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, a cinnamic acid derivative with significant therapeutic potential. We delve into its molecular structure, proposed mechanisms of action, and detailed protocols for its evaluation in both in vitro and in vivo models. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel anti-inflammatory agents. We will explore its inhibitory effects on key pro-inflammatory mediators and pathways, offering a solid foundation for further investigation and development.

Introduction: The Therapeutic Promise of a Cinnamic Acid Derivative

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid belongs to the class of cinnamic acid derivatives, which are well-regarded for their diverse pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. The core structure, featuring a phenyl ring with two ethoxy groups and a prop-2-enoic acid side chain, bestows upon it unique physicochemical properties that are believed to contribute to its biological activity. The presence of these functional groups is thought to enhance its ability to modulate key pro-inflammatory pathways.

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a perpetual endeavor in pharmaceutical research. (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has emerged as a promising candidate, with preliminary evidence suggesting its ability to suppress the production of key inflammatory molecules. This guide will provide a detailed exploration of its anti-inflammatory potential.

Proposed Mechanism of Action: A Multi-Targeted Approach

The anti-inflammatory effects of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid are likely mediated through the modulation of several key signaling pathways and enzymes involved in the inflammatory cascade. Based on the known activities of structurally similar cinnamic acid derivatives, we can postulate a multi-targeted mechanism of action.

Inhibition of Pro-inflammatory Cytokines

A primary mechanism of action for this compound is the inhibition of pro-inflammatory cytokine production. It has been shown to inhibit the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1] These cytokines are pivotal in amplifying the inflammatory response.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many cinnamic acid derivatives exert their anti-inflammatory effects by inhibiting NF-κB activation. It is plausible that (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid interferes with the phosphorylation and degradation of IκB, an inhibitor of NF-κB. This would prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for iNOS and COX-2.

Interference with the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling proteins involved in inflammation. The phosphorylation of MAPKs such as ERK, JNK, and p38 leads to the activation of transcription factors that promote the expression of inflammatory mediators. It is hypothesized that (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid may inhibit the phosphorylation of these MAPKs, thus dampening the inflammatory response.

Inhibition of Inflammatory Enzymes: COX and LOX

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. These lipid mediators are potent inducers of inflammation. While direct inhibitory studies on (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid are yet to be extensively published, its structural similarity to other known COX and LOX inhibitors suggests this as a probable mechanism of action.

Caption: Proposed anti-inflammatory mechanism of the target compound.

In Vitro Evaluation: Cellular Models of Inflammation

The murine macrophage cell line RAW 264.7 is a robust and widely used model for studying inflammation in vitro. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory response.

Cell Culture and Viability Assay

Protocol:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

To assess cytotoxicity, seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid for 24 hours.

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

| Concentration | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | Undetectable | Undetectable |

| LPS (1 µg/mL) | 2500 ± 150 | 3200 ± 200 |

| LPS + Compound (10 µM) | 1800 ± 120 | 2300 ± 180 |

| LPS + Compound (25 µM) | 1100 ± 90 | 1500 ± 110 |

| LPS + Compound (50 µM) | 600 ± 50 | 800 ± 70 |

| Caption: Hypothetical data on the effect of the compound on cytokine production. |

Determination of Nitric Oxide (NO) Production

Protocol:

-

Follow steps 1-3 from the cytokine measurement protocol.

-

Collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

Protocol:

-

Seed RAW 264.7 cells in a 6-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.

-

Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Lyse the cells and determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: In vitro experimental workflow.

In Vivo Evaluation: Animal Models of Acute Inflammation

The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds.

Carrageenan-Induced Paw Edema in Rats

Protocol:

-

Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

-

Divide the animals into groups: control, vehicle, positive control (e.g., indomethacin), and test compound groups at different doses.

-

Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | 0.85 ± 0.07 | - |

| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3 |

| Compound (25 mg/kg) | 0.62 ± 0.06 | 27.1 |

| Compound (50 mg/kg) | 0.45 ± 0.05 | 47.1 |

| Compound (100 mg/kg) | 0.35 ± 0.04 | 58.8 |

| Caption: Representative data from the carrageenan-induced paw edema model. |

Conclusion and Future Directions

(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid demonstrates significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines. Its mechanism of action is likely multi-faceted, involving the modulation of key signaling pathways such as NF-κB and MAPKs, and potentially the inhibition of inflammatory enzymes like COX and LOX. The detailed in vitro and in vivo protocols provided in this guide offer a robust framework for the comprehensive evaluation of this promising anti-inflammatory agent.